molecular formula C19H17N3O6S B2710334 N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide CAS No. 683235-27-0

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2710334
CAS No.: 683235-27-0
M. Wt: 415.42
InChI Key: PNWCPWCNSCEDCN-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 1,3-dioxoisoindolin-5-yl group and a morpholinosulfonyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-dioxoisoindolin-5-yl intermediate, which is then coupled with a benzamide derivative. The morpholinosulfonyl group is introduced in the final steps through sulfonylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with modified functional groups .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to modulate specific molecular targets.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. It can modulate the activity of proteins such as cereblon, which plays a role in cellular processes like protein degradation. The compound’s structure allows it to bind to these targets, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c23-17(20-13-3-6-15-16(11-13)19(25)21-18(15)24)12-1-4-14(5-2-12)29(26,27)22-7-9-28-10-8-22/h1-6,11H,7-10H2,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWCPWCNSCEDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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